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Compound of Interest

Compound Name:
N-(2-Methoxyethyl)-N-

methylglycine

Cat. No.: B1293046 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicology profile of N-

substituted glycine derivatives, a diverse class of compounds with applications ranging from

therapeutic agents to industrial chemicals. This document summarizes key toxicological data,

details experimental methodologies for toxicity assessment, and elucidates known mechanisms

of action and toxicity, including relevant signaling pathways.

Quantitative Toxicological Data
The following tables summarize the available quantitative toxicological data for various N-

substituted glycine derivatives. These values provide a comparative basis for assessing the

potential toxicity of these compounds.

Table 1: Acute and Sub-chronic Toxicity Data
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Value
Citation(s
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N-

Acetylglyci

ne

N-Acyl

Rat

(Sprague-

Dawley)

Oral

(gavage)
LD50

> 2000

mg/kg
[1]

N-

Acetylglyci

ne

N-Acyl

Rat

(Sprague-

Dawley)

Oral

(dietary)

NOAEL

(28-day)

Male:

898.9

mg/kg/day,

Female:

989.9

mg/kg/day

[1]

Sarcosine

(N-

Methylglyci

ne)

N-Alkyl Mouse Oral LD50 2.1 g/kg [2]

Table 2: In Vitro Cytotoxicity Data for Aliphatic N-Substituted Glycine Derivatives
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Compound
N-
Substituent

Cell Line
Exposure
Time

IC50 (µM) Citation(s)

N-Propyl

glycine
Propyl

Human

Foreskin

Fibroblast

(HFF)

48 hours

127-344

(range for

various

derivatives)

[3][4][5][6][7]

N-Butyl

glycine
Butyl

Human

Foreskin

Fibroblast

(HFF)

48 hours

127-344

(range for

various

derivatives)

[3][4][5][6][7]

N-sec-Butyl

glycine
sec-Butyl

Human

Foreskin

Fibroblast

(HFF)

48 hours

127-344

(range for

various

derivatives)

[3][4][5][6][7]

N-tert-Butyl

glycine
tert-Butyl

Human

Foreskin

Fibroblast

(HFF)

48 hours

127-344

(range for

various

derivatives)

[3][4][5][6][7]

N-Pentyl

glycine
Pentyl

Human

Foreskin

Fibroblast

(HFF)

48 hours

127-344

(range for

various

derivatives)

[3][4][5][6][7]

N-Isopentyl

glycine
Isopentyl

Human

Foreskin

Fibroblast

(HFF)

48 hours

127-344

(range for

various

derivatives)

[3][4][5][6][7]

N-tert-Pentyl

glycine
tert-Pentyl

Human

Foreskin

Fibroblast

(HFF)

48 hours

127-344

(range for

various

derivatives)

[3][4][5][6][7]

N-Hexyl

glycine

Hexyl Human

Foreskin

48 hours 127-344

(range for

[3][4][5][6][7]
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Fibroblast

(HFF)

various

derivatives)

2-

Aminoheptyl

glycine

2-

Aminoheptyl

Human

Foreskin

Fibroblast

(HFF)

48 hours

Highest

toxicity in the

tested range

[3][4][5][6][7]

N-Octyl

glycine
Octyl

Human

Foreskin

Fibroblast

(HFF)

48 hours

127-344

(range for

various

derivatives)

[3][4][5][6][7]

Mechanisms of Toxicity and Signaling Pathways
The toxic effects of N-substituted glycine derivatives are mediated by various mechanisms,

depending on the nature of the substitution. Key identified mechanisms include interactions

with neurotransmitter receptors and direct DNA damage.

Modulation of N-Methyl-D-Aspartate (NMDA) Receptor
Signaling by Sarcosine
Sarcosine (N-methylglycine) acts as a co-agonist at the glycine binding site of the NMDA

receptor, a key player in excitatory neurotransmission in the central nervous system.[8][9][10]

By modulating NMDA receptor activity, sarcosine can influence synaptic plasticity and neuronal

excitability. Overstimulation of NMDA receptors can lead to excitotoxicity, a process implicated

in various neurodegenerative conditions. The following diagram illustrates the role of sarcosine

in the glutamatergic synapse.
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NMDA Receptor Modulation by Sarcosine

DNA Damage and Repair
Certain N-substituted glycine derivatives, such as N-diazoacetylglycine amide, can induce

genotoxicity by causing DNA damage. This damage can trigger cellular DNA repair

mechanisms, such as the Base Excision Repair (BER) pathway. If the damage is extensive or

the repair is inefficient, it can lead to mutations, chromosomal aberrations, and ultimately cell

death. The following diagram outlines the general process of DNA damage and the BER

pathway.
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DNA Damage and Base Excision Repair
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Experimental Protocols
This section details the methodologies for key toxicological assays cited in this guide, providing

a reference for researchers conducting similar studies.

In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

assay for assessing cell metabolic activity, which is an indicator of cell viability.

Cell Culture: Human Foreskin Fibroblast (HFF) cells are cultured in Dulbecco's Modified

Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1%

penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and

allowed to adhere overnight.

Compound Exposure: Cells are treated with various concentrations of the N-substituted

glycine derivatives (typically ranging from 100 to 1000 µM) and incubated for 48 hours.

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-

buffered saline) is added to each well, and the plate is incubated for an additional 3-4 hours

at 37°C.

Formazan Solubilization: The medium containing MTT is removed, and 200 µL of an organic

solvent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan

crystals.

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a

microplate reader.

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and

the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is

calculated.

In Vivo Acute Oral Toxicity Study (as per OECD
Guideline 420)
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This study provides information on the acute toxic effects of a single oral dose of a substance.

[11][12][13][14][15]

Test Animals: Typically, young adult female rats (e.g., Sprague-Dawley) are used.

Housing and Feeding: Animals are housed in standard conditions with controlled

temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard

laboratory diet and drinking water, except for a brief fasting period before dosing.

Dose Administration: The test substance is administered as a single oral dose by gavage. A

sighting study with a small number of animals is first conducted to determine the appropriate

starting dose for the main study. The main study uses a series of fixed dose levels (e.g., 5,

50, 300, 2000 mg/kg).

Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in

body weight for at least 14 days after dosing.

Pathology: At the end of the observation period, all animals are subjected to a gross

necropsy.

Endpoint: The study aims to identify a dose that causes evident toxicity but not mortality,

allowing for classification of the substance's acute toxicity.

In Vivo 28-Day Repeated Dose Oral Toxicity Study (as
per OECD Guideline 407)
This study provides information on the potential health hazards likely to arise from repeated

oral exposure to a substance over a 28-day period.[16][17][18][19][20]

Test Animals: Typically, young adult rats (e.g., Sprague-Dawley), with both males and

females in each dose group, are used.

Dose Administration: The test substance is administered orally (e.g., via gavage or in the

diet) daily for 28 days. At least three dose levels and a control group are used.

Observations: Daily clinical observations, weekly body weight and food consumption

measurements are recorded.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.ivami.com/en/biological-evaluation-of-medical-devices-medical-devices/7508-420-acute-oral-toxicity-test-fixed-dose-procedure-oecd-420-2001-guidance
https://www.scribd.com/document/726904891/Summary-of-OECD-420
https://www.oecd.org/en/publications/test-no-420-acute-oral-toxicity-fixed-dose-procedure_9789264070943-en.html
https://ntp.niehs.nih.gov/sites/default/files/iccvam/suppdocs/feddocs/oecd/oecd_gl420.pdf
https://www.researchgate.net/publication/373895537_OECD_GUIDELINES_FOR_ACUTE_ORAL_TOXICITY_STUDIES_AN_OVERVIEW
https://www.oecd.org/en/publications/test-no-407-repeated-dose-28-day-oral-toxicity-study-in-rodents_9789264070684-en.html
https://www.oecd.org/en/publications/2008/10/test-no-407-repeated-dose-28-day-oral-toxicity-study-in-rodents_g1gh292f.html
https://pubmed.ncbi.nlm.nih.gov/9617632/
https://catalog.labcorp.com/crop-chemical/oecd-407-pcspp-870-3050-repeated-dose-28-day-oral-toxicity-study
https://www.ecetoc.org/wp-content/uploads/2014/08/DOC-0291.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293046?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Clinical Pathology: At the end of the study, blood samples are collected for hematology and

clinical biochemistry analysis.

Pathology: All animals undergo a full gross necropsy, and selected organs are weighed.

Histopathological examination of organs and tissues is performed.

Endpoint: The No-Observed-Adverse-Effect-Level (NOAEL), the highest dose at which no

adverse effects are observed, is determined.

In Vivo Mammalian Erythrocyte Micronucleus Test (as
per OECD Guideline 474)
This test is used to detect genotoxic damage by identifying substances that cause cytogenetic

damage resulting in the formation of micronuclei in erythrocytes.[21][22][23][24][25]

Test Animals: Typically, mice or rats are used.

Dose Administration: The test substance is administered, usually once or twice, by an

appropriate route (e.g., oral gavage or intraperitoneal injection).

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points

after treatment.

Slide Preparation and Analysis: Smears are prepared, stained, and analyzed for the

frequency of micronucleated polychromatic (immature) erythrocytes.

Endpoint: A significant increase in the frequency of micronucleated erythrocytes in treated

animals compared to controls indicates that the substance is genotoxic.

Conclusion
The toxicological profile of N-substituted glycine derivatives is highly dependent on the specific

chemical structure. While some derivatives, such as N-acetylglycine, exhibit low toxicity, others,

particularly those with long aliphatic chains or specific reactive groups, can demonstrate

significant cytotoxicity or genotoxicity. The primary mechanisms of toxicity identified so far

involve modulation of neurotransmitter receptor function and direct DNA damage. The

experimental protocols outlined in this guide provide a standardized framework for the
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toxicological evaluation of novel N-substituted glycine derivatives, which is crucial for their safe

development and application in various fields. Further research is warranted to expand the

toxicological database for a wider range of these compounds and to further elucidate their

mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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